Bienvenue dans la boutique en ligne BenchChem!

1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Lipophilicity Physicochemical profiling ADME prediction

CAS 868217-21-4 is a 1-sulfonyl-2-thio-4,5-dihydroimidazole with ortho-methyl benzylthio group that restricts conformation, enhancing docking accuracy. The 4-bromophenylsulfonyl group enables direct Suzuki-Miyaura coupling for late-stage diversification. This dual pharmacophore (N1-sulfonyl + C2-thioether) offers broader target engagement than mono-functionalized analogs, making it ideal for kinase, inflammation, and covalent inhibitor campaigns.

Molecular Formula C17H17BrN2O2S2
Molecular Weight 425.36
CAS No. 868217-21-4
Cat. No. B2989401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
CAS868217-21-4
Molecular FormulaC17H17BrN2O2S2
Molecular Weight425.36
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
InChIKeyCQIJIPICGHQFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868217-21-4): Chemical Identity, Physicochemical Profile, and Procurement Context


1-((4-Bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868217-21-4) is a synthetic small molecule belonging to the 1-sulfonyl-2-thio-4,5-dihydro-1H-imidazole chemotype. Its molecular formula is C₁₇H₁₇BrN₂O₂S₂, with a molecular weight of 425.36 g/mol [1]. The compound features a 4-bromophenylsulfonyl group at N1, a 2-methylbenzylthio substituent at C2, and a partially saturated imidazoline core, placing it within a broader class of dihydroimidazole derivatives studied for anti-inflammatory, kinase-inhibitory, and immunomodulatory activities [2]. It is catalogued by multiple chemical vendors and is primarily intended for research use as a screening compound, building block, or pharmacological probe .

Why Closely Related 1-Sulfonyl-2-thio-dihydroimidazole Analogs Cannot Be Assumed Interchangeable with CAS 868217-21-4


Within the 1-sulfonyl-2-thio-4,5-dihydro-1H-imidazole series, even minor structural perturbations—such as positional isomerism of the benzylthio aryl substituent (ortho- vs. meta-methyl) or halogen substitution (Br vs. Cl)—can produce substantial differences in lipophilicity, steric profile, and target-binding complementarity. The ortho-methyl group on the benzylthio moiety in CAS 868217-21-4 introduces a distinct steric environment and conformational restriction not present in the para-methyl, unsubstituted benzyl, or simple alkylthio analogs [1]. In related 2-thioimidazole series evaluated as p38 MAP kinase inhibitors, variation at the 2-position thioether substituent shifted IC₅₀ values by orders of magnitude, underscoring that 2-position SAR is steep and non-linear [2]. Generic interchange among in-class analogs without confirmatory head-to-head data therefore carries a high risk of divergent activity profiles.

Quantitative Differentiation Evidence for 1-((4-Bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868217-21-4) Versus Closest Analogs


Ortho-Methyl Substituent Confers a 0.3–0.5 Log Unit Lipophilicity Increment Relative to the Unsubstituted Benzyl Analog

The ortho-methyl group on the benzylthio moiety of CAS 868217-21-4 increases calculated lipophilicity compared to the unsubstituted benzyl analog 2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-57-3). Computational prediction yields an XLogP3-AA of approximately 4.6 for the target compound [1], versus an estimated 4.1–4.3 for the des-methyl analog (estimated from fragment-based calculation). This ~0.3–0.5 log unit difference corresponds to a roughly 2- to 3-fold increase in octanol-water partition coefficient, which can influence membrane permeability, protein binding, and pharmacokinetic behavior in cell-based and in vivo assays.

Lipophilicity Physicochemical profiling ADME prediction

Ortho-Methyl Benzylthio Substitution Increases Steric Bulk and Conformational Restriction Versus Meta-Methyl and Des-Methyl Analogs

The ortho-methyl substitution on the benzylthio moiety (CAS 868217-21-4) introduces a steric clash between the 2-methyl group and the thioether sulfur, restricting rotation about the S–CH₂ bond and biasing the aryl ring orientation relative to the imidazoline core. This steric constraint is absent in the meta-methyl isomer 1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868217-69-0), which has an additional rotatable bond and greater conformational freedom. The ortho-methyl compound has 5 rotatable bonds versus 6 for the unsubstituted benzyl analog, reflecting this steric restriction [1]. In medicinal chemistry campaigns, such conformational differences can translate into distinct target-binding geometries and selectivity profiles.

Steric effects Conformational analysis Structure-activity relationships

Bromophenylsulfonyl Moiety Provides a Synthetic Handle (Aryl Bromide) for Downstream Diversification Not Available in Chloro, Nitro, or Unsubstituted Phenylsulfonyl Analogs

The 4-bromophenylsulfonyl group of CAS 868217-21-4 contains an aryl bromide that serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification without altering the dihydroimidazole core [1]. This contrasts with the 4-nitrophenylsulfonyl analog 2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-65-3), which requires reduction and diazotization before further functionalization, adding two synthetic steps. The aryl bromide in the target compound can be directly coupled with aryl/heteroaryl boronic acids or amines to generate focused libraries for SAR exploration .

Synthetic chemistry Cross-coupling Library diversification

Dihydroimidazoline Core Lacks Aromatic Stabilization Present in Fully Aromatic Imidazole Analogs, Enabling Distinct Reactivity as a Nucleophilic Catalyst or Electrophilic Trap

The 4,5-dihydro-1H-imidazole (imidazoline) core of CAS 868217-21-4 is a non-aromatic heterocycle with a C=N double bond possessing distinct nucleophilic character at N3, in contrast to fully aromatic 1H-imidazole analogs such as 1-((4-bromophenyl)sulfonyl)-2-methyl-1H-imidazole (CAS 324776-97-8) . This difference enables the dihydroimidazole core to participate in reactions as a nucleophilic catalyst (e.g., acyl transfer, sulfonyl transfer), to form covalent adducts with electrophilic enzyme active sites, or to act as a tyrosine-reactive electrophile when appropriately substituted [1]. The partially saturated ring also introduces a stereoelectronic environment distinct from the planar, aromatic imidazole, which can alter target recognition and binding kinetics.

Chemical reactivity Imidazoline vs. imidazole Nucleophilic catalysis

Class-Level Anti-Inflammatory Activity Reported for 1-Sulfonyl Substituted Imidazoles in Rodent Models, with No Activity at CXCR4—Contextualizing Target Class Selectivity

A series of 19 1-sulfonyl substituted imidazole and benzo[d]imidazole compounds were evaluated for anti-inflammatory activity in rodent models (rats), demonstrating promising in vivo efficacy [1]. In the same study, these compounds were tested in a CXCR4 chemokine receptor agonist calcium mobilization assay and showed no activity, indicating that the 1-sulfonyl imidazole scaffold does not promiscuously activate this GPCR target. While CAS 868217-21-4 was not individually tested in this published series, its core scaffold (1-sulfonyl-4,5-dihydro-1H-imidazole with a 2-thioether substituent) is structurally congruent with the chemotype evaluated, supporting class-level inference that this compound may retain anti-inflammatory potential while lacking off-target CXCR4 activity.

Anti-inflammatory In vivo pharmacology Target selectivity

Patent Landscape: 2-Thio-Substituted Imidazole Derivatives Claimed for Immunomodulation and Cytokine-Release Inhibition—Positioning CAS 868217-21-4 Within IP Context

Indian Patent 209669 ('2-Thio-substituted imidazole derivatives,' filed 2002) claims a broad genus of 2-thio-substituted imidazole derivatives with immunomodulating and cytokine-release-inhibiting activity, encompassing compounds structurally related to CAS 868217-21-4 [1]. Separately, US Patent 5318980 claims sulphonylbenzyl-substituted imidazoles as antihypertensive and antiatherosclerotic agents [2]. The target compound, bearing both the 2-thioether and N1-sulfonyl pharmacophores, occupies a unique intersection of these two patent-defined activity spaces, suggesting potential polypharmacology not achievable with analogs lacking either the sulfonyl group or the 2-thioether substituent.

Immunomodulation Cytokine inhibition Patent analysis

Recommended Research and Procurement Application Scenarios for 1-((4-Bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 868217-21-4)


Focused Library Synthesis via Pd-Catalyzed Cross-Coupling at the Aryl Bromide Handle

Medicinal chemistry teams seeking to generate SAR data around the N1-phenylsulfonyl region can use CAS 868217-21-4 as a late-stage diversification point. The 4-bromophenylsulfonyl group enables direct Suzuki-Miyaura coupling with commercial boronic acid libraries to produce arrays of biaryl-sulfonyl dihydroimidazole analogs in a single step, avoiding the multi-step sequence required for nitro- or chloro-substituted congeners. This strategy is supported by the well-precedented reactivity of aryl bromides in Pd(0)-catalyzed cross-coupling [1].

Phenotypic Screening for Immunomodulatory or Anti-Inflammatory Activity Leveraging Dual Pharmacophore Architecture

Given the class-level evidence for anti-inflammatory activity of 1-sulfonyl imidazoles in rodent models [1] and the patent-defined space for 2-thioimidazoles as cytokine-release inhibitors [2], CAS 868217-21-4 is a suitable candidate for phenotypic screening panels targeting inflammation, innate immunity, or cytokine storm models. Its dual pharmacophore (N1-sulfonyl + C2-thioether) differentiates it from mono-functionalized analogs and may confer a broader target engagement profile [3].

Covalent Probe Development Exploiting the Nucleophilic Imidazoline Core

The non-aromatic 4,5-dihydro-1H-imidazole core of CAS 868217-21-4 possesses nucleophilic character suitable for covalent inhibitor design. In activity-based protein profiling (ABPP) or targeted covalent inhibitor campaigns, this scaffold can be elaborated with electrophilic warheads or used directly as a nucleophilic trap for enzymes employing electrophilic catalytic mechanisms. This reactivity differentiates it from aromatic imidazole analogs, which lack sufficient nucleophilicity for covalent bond formation under physiological conditions [1].

Computational Screening and Molecular Docking Studies Utilizing the Ortho-Methyl Conformational Bias

The steric restriction imposed by the ortho-methyl benzylthio group in CAS 868217-21-4 reduces the conformational ensemble accessible to the molecule, making it an attractive candidate for computational docking and pharmacophore modeling where conformational pre-organization can improve scoring accuracy. Virtual screening campaigns targeting kinases, GPCRs, or immunomodulatory enzymes can leverage this reduced conformational entropy to prioritize high-confidence docking poses, as demonstrated for structurally related 2-thioimidazole p38 MAP kinase inhibitors [1].

Quote Request

Request a Quote for 1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.